

# A Head-to-Head Comparison of BNT162b2 and mRNA-1273 Vaccine Effectiveness

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Guide for Researchers and Drug Development Professionals

The rapid development and deployment of messenger RNA (mRNA) vaccines have been pivotal in mitigating the impact of the COVID-19 pandemic. The two most widely administered mRNA vaccines, BNT162b2 (Pfizer-BioNTech) and mRNA-1273 (Moderna), have demonstrated high efficacy in clinical trials. This guide provides a detailed head-to-head comparison of their real-world effectiveness, supported by quantitative data from large-scale observational studies and meta-analyses, to inform the scientific and drug development communities.

## **Quantitative Comparison of Vaccine Effectiveness**

Multiple observational studies and subsequent meta-analyses have been conducted to compare the real-world effectiveness of the BNT162b2 and mRNA-1273 vaccines. While both vaccines are highly effective, some studies indicate a modest but statistically significant advantage for mRNA-1273, particularly in preventing breakthrough infections and hospitalizations.

#### **Primary Series Effectiveness**

The following table summarizes data from a large meta-analysis of 65 observational studies, comparing the relative risk of various COVID-19 outcomes for individuals vaccinated with mRNA-1273 versus BNT162b2. A relative risk of less than 1.00 suggests a lower risk for the mRNA-1273 group.



| Outcome                     | Relative Risk<br>(mRNA-1273 vs.<br>BNT162b2) (95%<br>CI) | Interpretation                                               | Citation |
|-----------------------------|----------------------------------------------------------|--------------------------------------------------------------|----------|
| SARS-CoV-2 Infection        | 0.85 (0.79–0.92)                                         | 15% lower risk of infection with mRNA-                       | [1]      |
| Symptomatic Infection       | 0.75 (0.65–0.86)                                         | 25% lower risk of<br>symptomatic infection<br>with mRNA-1273 | [1]      |
| Severe Infection            | 0.83 (0.78–0.89)                                         | 17% lower risk of severe infection with mRNA-1273            | [1]      |
| COVID-19<br>Hospitalization | 0.88 (0.82–0.94)                                         | 12% lower risk of<br>hospitalization with<br>mRNA-1273       | [1]      |
| COVID-19 Death              | 0.84 (0.76–0.93)                                         | 16% lower risk of<br>death with mRNA-<br>1273                | [1]      |

## Effectiveness Against Hospitalization (Pre- and Post-Delta Variant)

A large study conducted within the U.S. Department of Veterans Affairs healthcare system provided a direct head-to-head comparison, showing a consistent, albeit small, advantage for mRNA-1273 in preventing hospitalizations.



| Study Period                  | Vaccine Group | Risk of COVID-<br>19<br>Hospitalization<br>(Events per<br>1000 persons) | Excess Events<br>per 1000<br>persons<br>(BNT162b2 vs.<br>mRNA-1273) | Citation |
|-------------------------------|---------------|-------------------------------------------------------------------------|---------------------------------------------------------------------|----------|
| Alpha Variant<br>Predominance | BNT162b2      | 1.29                                                                    | 0.55                                                                | [2]      |
| (24-week follow-<br>up)       | mRNA-1273     | 0.74                                                                    | [2]                                                                 |          |
| Delta Variant<br>Predominance | BNT162b2      | -                                                                       | 6.54 (for documented infection)                                     | [2][3]   |
| (12-week follow-up)           | mRNA-1273     | -                                                                       | [2][3]                                                              |          |

# **Booster Dose Effectiveness (Homologous vs. Heterologous)**

Studies examining booster doses after a primary series of BNT162b2 have compared the effectiveness of a third dose of BNT162b2 (homologous) versus a third dose of mRNA-1273 (heterologous).



| Booster Regimen             | Hazard Ratio for<br>Infection (vs.<br>BNT162b2 Booster) | Interpretation                                                      | Citation |
|-----------------------------|---------------------------------------------------------|---------------------------------------------------------------------|----------|
| BNT162b2<br>(Homologous)    | 1.00 (Reference)                                        | Baseline                                                            | [4][5]   |
| mRNA-1273<br>(Heterologous) | 0.62                                                    | 38% lower hazard of infection with a heterologous mRNA-1273 booster | [4][5]   |
| No Booster                  | 1.72                                                    | 72% higher hazard of infection without a booster                    | [4][5]   |

### **Experimental Protocols**

The data presented are primarily derived from large-scale observational studies rather than direct randomized controlled trials. The methodologies employed are critical for ensuring the validity of the comparisons. Below are summaries of the protocols from key comparative effectiveness studies.

# Target Trial Emulation using Electronic Health Records (Dickerman et al., NEJM, 2021)

- Study Design: A non-randomized, retrospective cohort study designed to emulate a target trial.[2] This approach uses observational data to explicitly mimic the design of a randomized trial to minimize bias.
- Data Source: Electronic health records from the U.S. Department of Veterans Affairs national healthcare system.[2][6]
- Population: U.S. veterans who received a first dose of either the BNT162b2 or mRNA-1273 vaccine between January 4 and May 14, 2021. Individuals were excluded if they had a prior positive SARS-CoV-2 test, a contraindication to vaccination, or had received a different COVID-19 vaccine.[2]



- Intervention and Comparison: The study compared individuals who received the BNT162b2 vaccine with those who received the mRNA-1273 vaccine.
- Matching: To ensure comparability between the groups, recipients of each vaccine were matched 1:1 based on a comprehensive set of variables, including geographic location (state), week of vaccination, age, sex, race, ethnicity, and a wide range of clinical characteristics and comorbidities.[2][6]
- Outcomes: The primary outcomes were documented SARS-CoV-2 infection, symptomatic COVID-19, hospitalization for COVID-19, admission to an intensive care unit (ICU) for COVID-19, and death from COVID-19.[2]
- Statistical Analysis: The cumulative incidence (risk) of each outcome at 24 weeks was
  estimated using the Kaplan-Meier estimator in the matched cohorts. The difference in risks
  and the relative risk were calculated. A second, similar analysis was conducted for a later
  period (July 1 to September 20, 2021) to assess effectiveness during the Delta variant's
  predominance.[2]

### **Test-Negative Case-Control Design (CDC, MMWR, 2021)**

- Study Design: A test-negative case-control study is an observational design used to estimate real-world vaccine effectiveness.[7]
- Population: The study population consists of individuals who seek medical care for symptoms consistent with COVID-19 and are subsequently tested for SARS-CoV-2.[7][8]
- Case and Control Definition:
  - Cases: Patients who test positive for SARS-CoV-2 via a molecular assay (e.g., RT-PCR).
  - Controls: Patients who present with similar symptoms but test negative for SARS-CoV-2.
     This control group helps to mitigate bias from health-seeking behavior.
- Data Collection: For both cases and controls, information is collected on vaccination status (vaccine type, dates of vaccination), demographics, and underlying health conditions.
   Vaccination status is typically verified through immunization registries or electronic health records.



Statistical Analysis: The odds of prior vaccination among cases are compared with the odds
of prior vaccination among controls. An odds ratio (OR) is calculated, typically after adjusting
for potential confounding factors such as age, geographic region, week of testing, and
comorbidities. Vaccine effectiveness (VE) is then estimated as (1 - OR) × 100%.[9][10]

### **Mandatory Visualizations**

The following diagrams illustrate the cellular mechanism of mRNA vaccines and a typical workflow for a comparative effectiveness study.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Comparative Effectiveness of mRNA-1273 and BNT162b2 COVID-19 Vaccines Among Adults with Underlying Medical Conditions: Systematic Literature Review and Pairwise Meta-Analysis Using GRADE PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Effectiveness of BNT162b2 and mRNA-1273 Vaccines in U.S. Veterans PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Comparative Effectiveness of BNT162b2 and mRNA-1273 Booster Dose After BNT162b2
   Primary Vaccination Against the Omicron Variants: A Retrospective Cohort Study Using
   Large-Scale Population-Based Registries in Japan PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effectiveness of BNT162b2 and mRNA-1273 booster dose after BNT162b2 primary vaccination against the Omicron variants: A retrospective cohort study using large-scale population-based registries in Japan PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinician.nejm.org [clinician.nejm.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Effectiveness of Moderna, Pfizer-BioNTech, and Janssen (Johnson & Johnson) Vaccines in Preventing COVID-19 Hospitalizations Among Adults Without Immunocompromising Conditions â United States, Marchâ August 2021 | MMWR [cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interim Estimates of Vaccine Effectiveness of Pfizer-BioNTech and Moderna COVID-19 Vaccines Among Health Care Personnel 33 U.S. Sites, January-March 2021 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of BNT162b2 and mRNA-1273 Vaccine Effectiveness]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619706#head-to-head-comparison-of-bntx-and-moderna-vaccine-effectiveness]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com